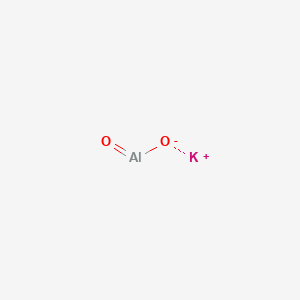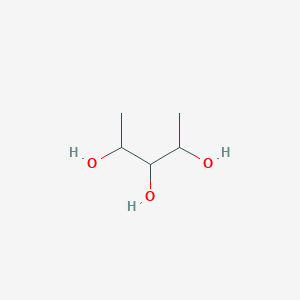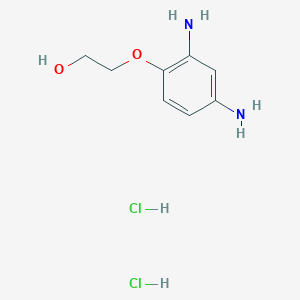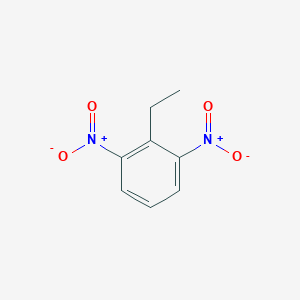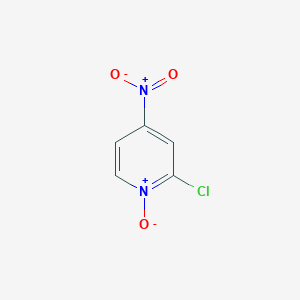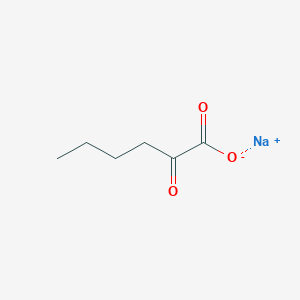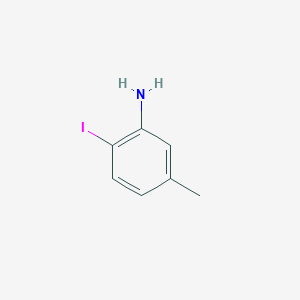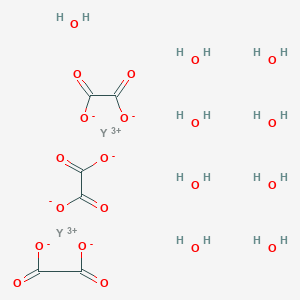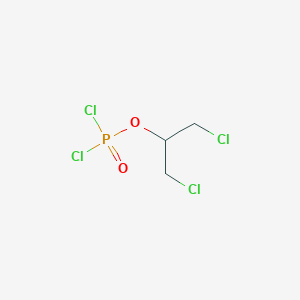
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester, also known as CPCM, is a chemical compound widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a colorless liquid with a pungent odor, and its molecular formula is C3H5Cl3O2P.
Mécanisme D'action
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester acts as an acylating agent, which means it can add an acyl group to a molecule. It can react with various nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. The reaction between Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester and a nucleophile is usually catalyzed by a base such as triethylamine. The reaction mechanism involves the formation of an intermediate, which is then attacked by the nucleophile.
Biochemical and Physiological Effects:
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester is not used in drug development, and there is limited information available on its biochemical and physiological effects. However, it is known to be a toxic and irritant compound that can cause skin and eye irritation. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester has several advantages for lab experiments. It is a versatile reagent that can be used for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester is a toxic and irritant compound, and precautions should be taken when handling it. It is also a moisture-sensitive compound and should be stored in a dry environment.
Orientations Futures
There are several future directions for the use of Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester in scientific research. One direction is the synthesis of new biologically active compounds using Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester as a reagent. Another direction is the use of Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester in the synthesis of new materials such as polymers and resins. Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester can also be used in the development of new analytical methods for the detection of various compounds. Finally, the toxicity and irritancy of Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester can be further studied to determine its potential use as a chemical warfare agent.
Méthodes De Synthèse
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester can be synthesized by reacting 2-chloroethanol with phosphorus oxychloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained by distillation. The yield of Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester is usually high, and the purity can be improved by further purification methods such as recrystallization.
Applications De Recherche Scientifique
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester is widely used in scientific research as a reagent for the synthesis of various organic compounds such as esters, amides, and ethers. It is also used as a crosslinking agent for polymers and as a curing agent for epoxy resins. Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester can be used in the synthesis of biologically active compounds such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.
Propriétés
IUPAC Name |
1,3-dichloro-2-dichlorophosphoryloxypropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl4O2P/c4-1-3(2-5)9-10(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKDWDMKCJMZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)OP(=O)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl4O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451363 |
Source


|
| Record name | Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester | |
CAS RN |
13674-85-6 |
Source


|
| Record name | Phosphorodichloridic acid, 2-chloro-1-(chloromethyl)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

